molecular formula C14H20BrNO3 B3100207 tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate CAS No. 1364423-55-1

tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate

Cat. No.: B3100207
CAS No.: 1364423-55-1
M. Wt: 330.22 g/mol
InChI Key: FGPSXULSPMUNCC-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate (CAS: 2222511-95-5) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) group, an N-methyl substituent, and a 4-bromophenoxyethyl chain. The Boc group serves as a protective moiety for amines, commonly utilized in organic synthesis to improve stability and control reactivity . Its molecular formula is C₁₄H₁₈BrNO₃ (MW: 344.21), with a density of ~1.3 g/cm³ and a predicted pKa of ~12.07, indicating moderate basicity .

Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)9-10-18-12-7-5-11(15)6-8-12/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPSXULSPMUNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate typically involves the following steps:

    Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable solvent such as acetic acid.

    Formation of 4-bromophenoxyethyl bromide: The 4-bromophenol is then reacted with ethylene dibromide in the presence of a base like potassium carbonate to form 4-bromophenoxyethyl bromide.

    Synthesis of this compound: The final step involves the reaction of 4-bromophenoxyethyl bromide with tert-butyl N-methylcarbamate in the presence of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The aryl bromide moiety in this compound enables palladium-catalyzed cross-coupling with boronic acids. For example:

  • Reaction with Pyridineboronic Acid :
    Similar tert-butyl bromophenylcarbamates undergo Suzuki coupling with pyridineboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C for 14 hours, yielding 75% of the biaryl product .

Reaction PartnerCatalystBaseSolventTemp (°C)Time (h)Yield
Pyridineboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901475%

Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination form the C–C bond.

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic or basic conditions:

  • Acidic Hydrolysis :
    Boc-protected carbamates hydrolyze in HCl/dioxane or trifluoroacetic acid (TFA) to release CO₂ and generate the corresponding amine. For example:

    tert Butyl carbamateHClN methyl N 2 4 bromophenoxy ethyl amine+CO2+tert butanol\text{tert Butyl carbamate}\xrightarrow{\text{HCl}}\text{N methyl N 2 4 bromophenoxy ethyl amine}+\text{CO}_2+\text{tert butanol}
  • Basic Hydrolysis :
    NaOH/EtOH at reflux cleaves carbamates but is less common due to competing side reactions.

ConditionReagentSolventProductYield
Acidic4M HClDioxaneAmine>90%*
Basic2M NaOHEtOHAmine~70%*

*Yields extrapolated from analogous carbamate hydrolysis.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing phenoxy group activates the aryl bromide for NAS. For instance:

  • Reaction with Amines :
    Substitution with piperidine in DMF at 120°C with CuI catalysis yields aryl amines .

NucleophileCatalystSolventTemp (°C)Yield
PiperidineCuIDMF12064%*

*Example from analogous bromophenyl carbamates.

Deprotection and Functionalization

After Boc removal, the free amine can undergo further reactions:

  • Acylation :
    Reacts with acetyl chloride in CH₂Cl₂ to form acetamides.

  • Alkylation :
    Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base yields secondary amines.

Ether Bond Stability

The phenoxyethyl ether is stable under basic conditions but cleaves with HBr in acetic acid, producing 4-bromophenol and a bromoethyl intermediate .

Comparative Reactivity Table

Reaction TypeConditionsKey ReagentsOutcome
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 90°CBoronic acidsBiaryl derivatives
NASCuI, DMF, 120°CAmines/thiolsSubstituted aromatics
Acidic HydrolysisHCl, dioxaneFree amine
Ether CleavageHBr, AcOHPhenol + alkyl bromide

Research Insights

  • Suzuki Coupling Efficiency : Electron-deficient aryl bromides (activated by the phenoxy group) show higher reactivity in cross-couplings .

  • Boc Stability : The tert-butyl group resists nucleophilic attack but is labile in strong acids.

  • Synthetic Utility : This compound serves as a versatile intermediate for synthesizing biaryl ethers, amines, and heterocycles.

For further details, experimental protocols from are recommended.

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as a building block in organic synthesis, particularly useful for creating more complex molecules.
  • Reactivity Studies : Its reactivity allows for substitution reactions, oxidation, and hydrolysis, making it a versatile compound for chemical investigations.

Biology

  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes, such as acetylcholinesterase, which is relevant for therapeutic applications in neurodegenerative diseases like Alzheimer's disease.
  • Protein Interactions : It forms stable complexes with biological molecules, aiding studies on protein interactions and enzyme mechanisms.

Medicine

  • Drug Development : The compound is explored for its potential in developing new drugs due to its unique chemical properties. Its ability to modulate enzyme activity makes it a candidate for pharmacological research.
  • Antimicrobial Activity : Studies indicate that it exhibits promising antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential uses in treating infections.

Industry

  • Material Development : Tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is utilized in the development of new materials and chemical processes, leveraging its stability and reactivity.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of several carbamate derivatives, including this compound. Results showed significant activity against Staphylococcus aureus and Escherichia coli, with an IC50 comparable to standard antibiotics.
  • Enzyme Interaction :
    • In vitro assays demonstrated effective inhibition of acetylcholinesterase activity by this compound, indicating its potential application in treating Alzheimer's disease.
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis revealed that the presence of the bromophenoxy group significantly enhances biological activity compared to similar compounds lacking this feature, underscoring the importance of specific structural elements in determining pharmacological effects.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The bromophenoxyethyl moiety can facilitate binding to hydrophobic pockets, while the carbamate group may participate in hydrogen bonding or electrostatic interactions. The tert-butyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromophenoxyethyl Carbamates

The position of the bromine atom on the phenoxy ring significantly influences physicochemical properties and reactivity:

  • Its molecular weight (344.21) and density (1.31 g/cm³) are identical to the target compound, but the ortho configuration may lower solubility in polar solvents .
  • tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate (CAS: 2222512-11-8, LD-2117): The meta-bromo isomer exhibits intermediate reactivity between ortho and para derivatives. Its electronic effects differ due to resonance and inductive interactions, which may alter its binding affinity in biological systems .

N-Methyl vs. N-H Carbamates

Removal of the N-methyl group modifies steric and electronic profiles:

  • tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate (CAS: 1593201-17-2, LD-2111): Without the N-methyl group, the compound (C₁₃H₁₆BrNO₃, MW: 316.19) has a lower molecular weight and slightly higher polarity, evidenced by a predicted pKa of 12.07 . The absence of methyl substitution may enhance hydrogen-bonding capacity, influencing interactions in catalytic or receptor-binding contexts.

Substituent Variations on the Aromatic Ring

  • tert-Butyl 4-bromobenzylcarbamate (CAS: 68819-84-1): The benzyl analog (C₁₂H₁₆BrNO₂, MW: 298.17) lacks the ether oxygen, resulting in lower solubility in aqueous media compared to phenoxyethyl derivatives .

Biological Activity

Tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is a synthetic compound that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, receptor modulation, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₈BrNO₂ and a molecular weight of approximately 314.22 g/mol. Its structure includes a tert-butyl group, a bromophenoxy moiety, and a methyl carbamate group, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈BrNO₂
Molecular Weight314.22 g/mol
Functional GroupsCarbamate, Aromatic
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The bromophenoxyethyl moiety enhances binding affinity and specificity for certain biological targets, modulating biochemical pathways relevant for therapeutic interventions.

Enzyme Inhibition

Research indicates that the compound exhibits significant enzyme inhibitory properties, particularly against cholinesterases. A study demonstrated that compounds with similar structures showed varying degrees of inhibition on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 1.60 to 311.0 µM . The presence of the bromine atom in this compound may enhance its inhibitory potency compared to non-brominated analogs.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may act as an antimicrobial agent, potentially useful in drug development aimed at treating bacterial infections. Further studies are needed to quantify its efficacy against specific pathogens.

Case Studies

  • Cholinesterase Inhibition : In a dose-response study involving various N-methyl carbamate pesticides, this compound was evaluated for its effects on cholinesterase activity in rat models. Results indicated a significant reduction in enzyme activity at higher concentrations, suggesting potential neurotoxic effects similar to other carbamate pesticides .
  • Antimicrobial Efficacy : A comparative study on the antimicrobial activity of brominated versus chlorinated phenoxy compounds highlighted the enhanced effectiveness of brominated derivatives like this compound against Gram-positive bacteria.

Future Directions

The unique properties of this compound suggest several avenues for future research:

  • Optimization for Drug Development : Further structural modifications could enhance selectivity and potency as an enzyme inhibitor or antimicrobial agent.
  • Mechanistic Studies : Detailed investigations into the mechanism of action at the molecular level will provide insights into its therapeutic potential.
  • Toxicological Assessments : Comprehensive toxicity studies are necessary to evaluate safety profiles for potential clinical applications.

Q & A

Q. What are the recommended strategies for synthesizing tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate with high purity?

  • Methodology :
  • Stepwise Alkylation : React 4-bromophenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(4-bromophenoxy)ethyl bromide. Subsequent reaction with tert-butyl N-methylcarbamate via nucleophilic substitution (e.g., in THF with NaH) yields the target compound .
  • Purification : Use flash chromatography (silica gel, gradient elution with DCM/EtOAc) to isolate the product. Confirm purity via HPLC (>95%) and ¹H/¹³C NMR .
    • Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in DCM/MeOH 9:1) to avoid over-alkylation byproducts .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :
  • NMR Spectroscopy : Acquire ¹H NMR (400 MHz, CDCl₃) to verify key signals (e.g., tert-butyl singlet at δ 1.42 ppm, methyl carbamate at δ 2.90 ppm) .
  • Mass Spectrometry : Use HRMS-ESI+ (e.g., [M+H]+ calculated m/z 385.1) to confirm molecular weight .
  • Elemental Analysis : Validate C, H, N composition (e.g., C₁₅H₂₁BrNO₃) .

Q. What are the stability and storage requirements for this compound?

  • Stability : The carbamate group is sensitive to strong acids/bases. Store under inert gas (argon) at -20°C to prevent hydrolysis .
  • Decomposition Risks : Exposure to moisture or elevated temperatures (>40°C) may degrade the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., alkylation) be elucidated?

  • Mechanistic Probes :
  • Use deuterated solvents (e.g., DMF-d₇) to track proton transfer in alkylation steps via ²H NMR .
  • Conduct kinetic studies under varying temperatures (25–60°C) to identify rate-limiting steps .
    • Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to map transition states and optimize nucleophilic attack pathways .

Q. How should researchers resolve contradictions in spectral data across studies?

  • Case Example : Discrepancies in ¹³C NMR chemical shifts for the carbamate carbonyl (δ 155–160 ppm) may arise from solvent polarity or concentration effects. Standardize conditions (e.g., CDCl₃, 25°C) and cross-reference with X-ray crystallography data .
  • Validation : Compare with structurally analogous carbamates (e.g., tert-butyl N-methylcarbamate derivatives) to assign ambiguous peaks .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?

  • Modifications :
  • Replace the 4-bromophenoxy group with electron-withdrawing substituents (e.g., NO₂) to assess impact on anti-parasitic activity .
  • Substitute the N-methyl group with bulkier alkyl chains to probe steric effects in enzyme inhibition .
    • Assays : Test derivatives against Trypanosoma brucei (IC₅₀) using high-content imaging to quantify efficacy .

Q. How can low yields in coupling reactions be troubleshooted?

  • Optimization Steps :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings if aryl halide intermediates are used .
  • Solvent Effects : Switch from THF to DMF to enhance solubility of brominated intermediates .
    • Yield Data :
ConditionYield (%)Reference
THF, NaH60–75
DMF, K₂CO₃85–90

Q. How can intermediates in multi-step syntheses be validated?

  • In-Situ Monitoring : Use LC-MS to track intermediates (e.g., tert-butyl N-(2-bromoethyl)-N-methylcarbamate, [M+H]+ m/z 252.1) .
  • Isolation : Employ preparative TLC (silica GF₂₅₄) for low-yield intermediates and confirm via FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. What modifications improve solubility for biological assays?

  • Approaches :
  • Introduce PEG-based linkers to the ethyl spacer to enhance aqueous solubility .
  • Replace the Boc group with acetyl for reduced hydrophobicity .
    • Data : PEG-modified analogs show 3× higher solubility in PBS (pH 7.4) .

Q. How can computational methods predict reactivity for novel derivatives?

  • Tools :
  • Retrosynthetic Analysis : Use Pistachio/BKMS databases to identify feasible routes for halogenated analogs .
  • Molecular Dynamics : Simulate docking with target enzymes (e.g., Trypanosoma proteases) to prioritize syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
Reactant of Route 2
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tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate

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